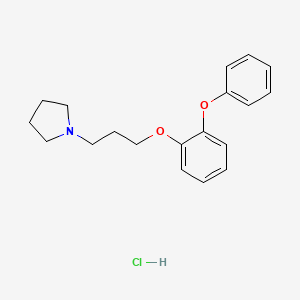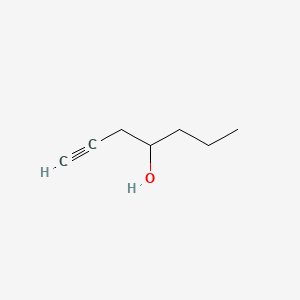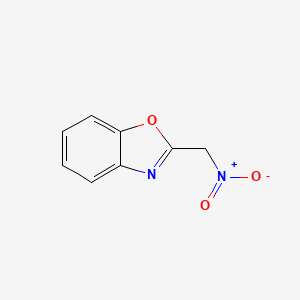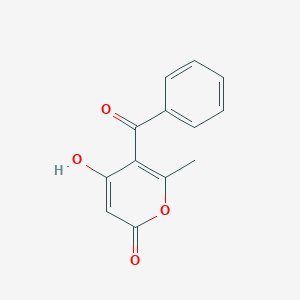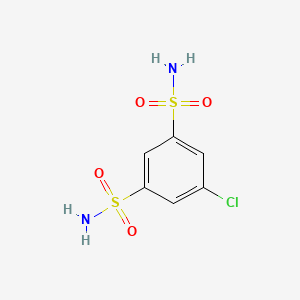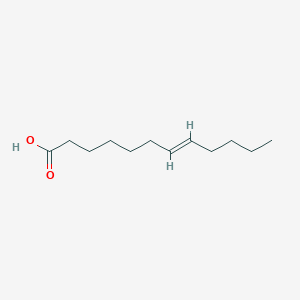
7-Dodecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Dodecenoic acid is an unsaturated fatty acid with the molecular formula C12H22O2 It is characterized by the presence of a double bond at the seventh carbon atom in the dodecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecenoic acid can be achieved through several methods. One common approach involves the hydroperoxide lyase-catalyzed splitting of 13S-hydroperoxyoctadecadienoic acid, resulting in the formation of 12-oxo-9(Z)-dodecenoic acid . This process can be optimized by using recombinant enzymes expressed in Escherichia coli, which enhances the catalytic activity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves enzyme cascade reactions starting from vegetable oils. For example, a one-pot enzyme cascade can be developed using Pseudomonas fluorescens lipase, Glycine max lipoxygenase, and hydroperoxide lyase from Carica papaya. This method yields 12-oxo-9(Z)-dodecenoic acid, which can be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of dodecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Dodecanoic acid.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
7-Dodecenoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of bio-based polymers and other specialty chemicals.
Biology: It is involved in the biosynthesis of pheromones in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of 7-Dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to participate in the biosynthesis of pheromones and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoic acid (Lauric acid): A saturated fatty acid with similar chain length but lacking the double bond.
cis-5-Dodecenoic acid: An unsaturated fatty acid with a double bond at the fifth carbon atom.
Uniqueness
7-Dodecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its saturated counterpart, dodecanoic acid, or other unsaturated fatty acids with different double bond positions.
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(E)-dodec-7-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-6H,2-4,7-11H2,1H3,(H,13,14)/b6-5+ |
Clave InChI |
MZNHSVOKYCWLPQ-AATRIKPKSA-N |
SMILES isomérico |
CCCC/C=C/CCCCCC(=O)O |
SMILES canónico |
CCCCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




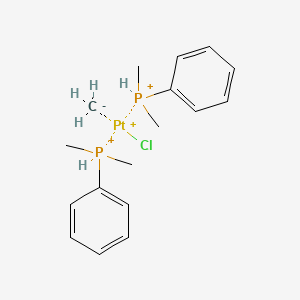
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
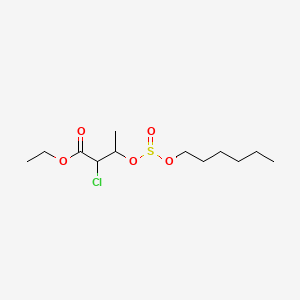
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
